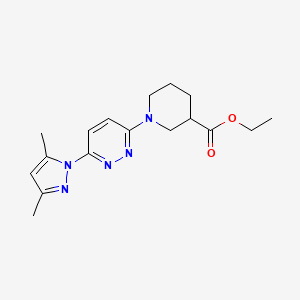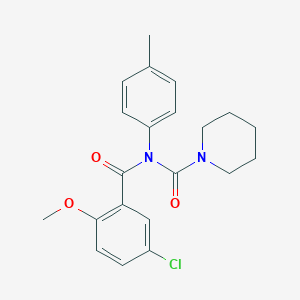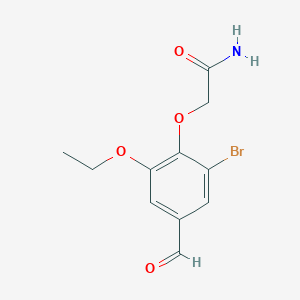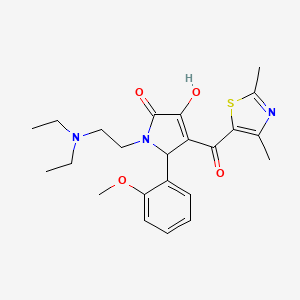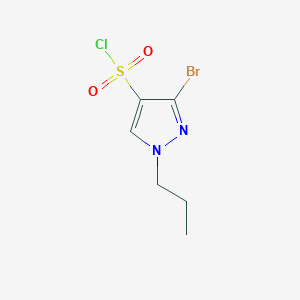![molecular formula C16H19NO4 B2686626 2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide CAS No. 2097902-26-4](/img/structure/B2686626.png)
2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide” is an organic compound containing a furan ring, a phenyl ring, an ethoxy group, a hydroxyethyl group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the furan and phenyl rings would likely contribute to the compound’s aromaticity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan ring, the phenyl ring, and the various functional groups. For example, the furan ring is known to participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy group could enhance its solubility in organic solvents .Applications De Recherche Scientifique
Comparative Metabolism of Chloroacetamide Herbicides
A study on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes highlights the importance of understanding the metabolic pathways of related compounds. These pathways involve complex activation processes leading to potentially DNA-reactive products. Such insights could be valuable in assessing the toxicological aspects of structurally related compounds (Coleman et al., 2000).
Chemoselective Acetylation in Drug Synthesis
Research on chemoselective acetylation of 2-aminophenol using immobilized lipase for synthesizing antimalarial drug intermediates suggests potential applications in drug synthesis and modification. The study underscores the significance of selecting suitable acyl donors and optimizing reaction conditions for achieving desired outcomes, which could be relevant for modifying or synthesizing compounds like 2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide for specific pharmacological properties (Magadum & Yadav, 2018).
Heteroaromatic Decarboxylative Claisen Rearrangement
A study on the decarboxylative Claisen rearrangement of heteroaromatic compounds presents a synthetic route to 2,3-disubstituted heteroaromatic products. Such reactions are crucial for constructing complex molecular architectures, suggesting the potential for synthesizing advanced materials or pharmaceuticals from furan-containing compounds like this compound (Craig et al., 2005).
Crystal Structure and Anion Coordination
The study of different spatial orientations of amide derivatives on anion coordination, highlighting the significance of molecular geometry in the self-assembly and functional properties of materials, could inform research into the potential applications of this compound in materials science or catalysis (Kalita & Baruah, 2010).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-ethoxy-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-2-20-11-16(19)17-10-14(18)12-5-7-13(8-6-12)15-4-3-9-21-15/h3-9,14,18H,2,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGBDUNAPMXCSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC(C1=CC=C(C=C1)C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(2,4-Dimethylphenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2686546.png)



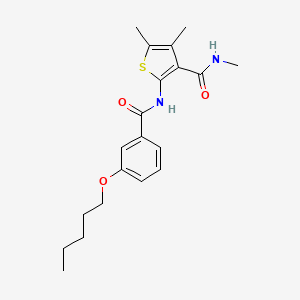

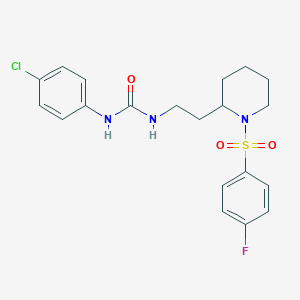
![4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanoic acid](/img/structure/B2686557.png)
